molecular formula C15H24N2OS B11351069 2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B11351069
M. Wt: 280.4 g/mol
InChI Key: HSMAJDRTZZPUIF-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a synthetic organic compound that features a piperidine ring, a thiophene ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Thiophene Derivative Preparation: The thiophene ring is introduced through a series of reactions starting from thiophene or its derivatives.

    Amide Bond Formation: The final step involves coupling the piperidine and thiophene intermediates with a suitable amide-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The amide group may form hydrogen bonds with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide: Lacks the thiophene ring, which may result in different biological activities.

    N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide: Contains an acetamide group instead of a propanamide group, potentially altering its reactivity and interactions.

Uniqueness

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is unique due to the combination of its piperidine, thiophene, and amide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

2-methyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C15H24N2OS/c1-12(2)15(18)16-11-13(14-7-6-10-19-14)17-8-4-3-5-9-17/h6-7,10,12-13H,3-5,8-9,11H2,1-2H3,(H,16,18)

InChI Key

HSMAJDRTZZPUIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CS1)N2CCCCC2

Origin of Product

United States

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